
1-(Indol-3-ylmethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features both an indole and a benzimidazole moiety. These two heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The fusion of these two structures in a single molecule can potentially lead to compounds with unique and potent biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of an indole derivative with a benzimidazole precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 1H-benzo[d]imidazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to reflux in a polar solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods can be optimized to produce the compound in large quantities while maintaining high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors such as colchicine . The compound’s ability to interact with multiple targets makes it a promising candidate for further drug development .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole.
1H-Benzo[d]imidazole: Another precursor used in the synthesis.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
1-((1H-Indol-3-yl)methyl)-1H-benzo[d]imidazole is unique due to its dual indole and benzimidazole structure, which allows it to exhibit a wide range of biological activities. This dual structure also provides multiple sites for chemical modification, making it a versatile compound for drug development and other applications .
Propiedades
Número CAS |
19714-17-1 |
|---|---|
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-(1H-indol-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-2-6-14-13(5-1)12(9-17-14)10-19-11-18-15-7-3-4-8-16(15)19/h1-9,11,17H,10H2 |
Clave InChI |
QMFQEERNWCMSEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CN3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


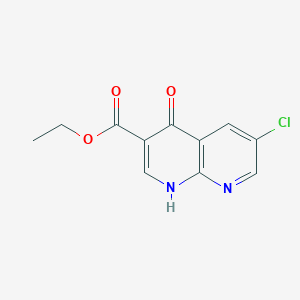
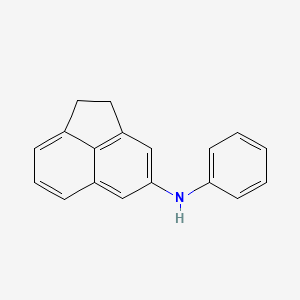

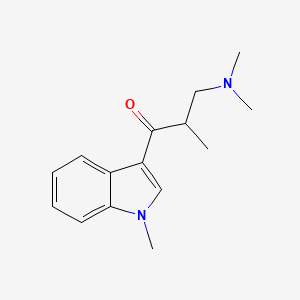



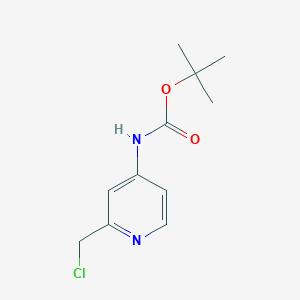


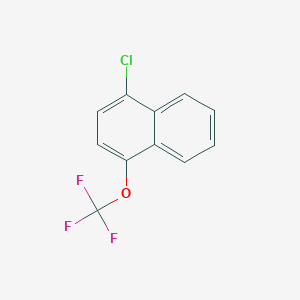
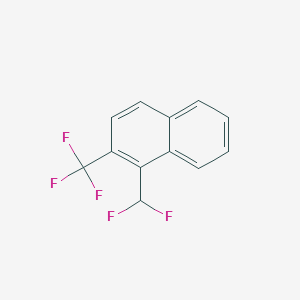
![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)
